molecular formula C9H6O4 B1357032 5-Hydroxybenzofuran-2-carboxylic acid CAS No. 56172-36-2

5-Hydroxybenzofuran-2-carboxylic acid

Cat. No. B1357032
CAS RN: 56172-36-2
M. Wt: 178.14 g/mol
InChI Key: SDFAGAYNULBGAX-UHFFFAOYSA-N
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Description

5-Hydroxybenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H6O4 . It has a molecular weight of 178.14 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of benzofuran derivatives, including 5-Hydroxybenzofuran-2-carboxylic acid, has been a subject of interest in various studies . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 5-Hydroxybenzofuran-2-carboxylic acid consists of a benzofuran ring with a hydroxyl group at the 5th position and a carboxylic acid group at the 2nd position .


Chemical Reactions Analysis

Benzofuran compounds, including 5-Hydroxybenzofuran-2-carboxylic acid, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The formylation of esters of 5-hydroxy-1-benzofuran-3-carboxylic acid has been studied .


Physical And Chemical Properties Analysis

5-Hydroxybenzofuran-2-carboxylic acid is a solid substance at room temperature . It has a boiling point of approximately 396.4°C at 760 mmHg and a melting point of 252-254°C . Its solubility and other physicochemical properties can be calculated using various models .

Scientific Research Applications

Chromatographic Analysis in Honey

5-Hydroxybenzofuran-2-carboxylic acid is involved in analytical methods for the determination of various compounds in honey. A high-performance liquid chromatographic method has been developed for determining related compounds in honey and honeydew samples, which highlights its application in food analysis and quality control (Nozal et al., 2001).

Pharmacokinetics and Anti-Inflammatory Applications

A novel synthetic derivative of 5-aminosalicylic acid (5-ASA), related to 5-Hydroxybenzofuran-2-carboxylic acid, has been evaluated for its anti-inflammatory properties. The study focused on obtaining the pharmacokinetic profiles and tissue distribution in Wistar rats, suggesting potential therapeutic applications (Romero-Castro et al., 2016).

Chemical Synthesis and Biological Activities

5-Hydroxybenzofuran compounds, including 5-Hydroxybenzofuran-2-carboxylic acid, show diverse biological activities and potential as clinical treatment drugs. Their synthesis through oxidative coupling and cyclization has been explored, indicating their relevance in medicinal chemistry and drug development (Lin et al., 2022).

Antioxidant and Oxidative Stress Marker

The use of 5-aminosalicylic acid, a derivative of 5-Hydroxybenzofuran-2-carboxylic acid, has been investigated as a marker for oxidative stress, particularly in the context of ozone exposure. This indicates its potential as a biochemical tool for assessing environmental or physiological oxidative stress (Kumarathasan et al., 2001).

Safety And Hazards

The safety information for 5-Hydroxybenzofuran-2-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and ensuring adequate ventilation when handling the product .

Future Directions

The future directions for 5-Hydroxybenzofuran-2-carboxylic acid and other benzofuran derivatives are promising. Due to their biological activities and potential applications, these substances have attracted the attention of chemical and pharmaceutical researchers worldwide . They are considered potential natural drug lead compounds .

properties

IUPAC Name

5-hydroxy-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFAGAYNULBGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480528
Record name 5-Hydroxybenzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxybenzofuran-2-carboxylic acid

CAS RN

56172-36-2
Record name 5-Hydroxybenzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl 5-methoxybenzofuran-2-carboxylic acid (5.0 g, 26 mmol) in dichloromethane (CH2Cl2) (100 mL) at 0 ° C. was added boron tribromide (8.6 mL, 91 mmol) and the resulting dark solution was allowed to stir at room temperature for 2 hours. The reaction solution was poured over ice, stirred for 30 minutes and extracted with ethyl acetate, (EtOAc). The organic phase was washed with water, saturated aqueous brine, dried over sodium sulfate, (Na2SO4), and concentrated in vacuo to afford 5-hydroxybenzofuran-2-carboxylic acid (4.0 g; m.p. 223-228° C.).
Name
ethyl 5-methoxybenzofuran-2-carboxylic acid
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5 g
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8.6 mL
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100 mL
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Synthesis routes and methods III

Procedure details

To a cooled (−78° C.) solution of 5-methoxy-benzofuran-2-carboxylic acid (5.0 g, 26.0 mmol) in DCM (100 mL) was added BBr3 (7.4 mL, 19.5 g, 78.0 mmol) and the reaction mixture was stirred (2 h). The reaction mixture was warmed (rt) and subsequently cooled (0° C.) and treated with saturated NH4Cl (100 mL). The resultant biphasic mixture was partitioned and the aqueous layer was extracted with EtOAc (3×100 mL), dried, filtered and concentrated in vacuo to afford the title compound (4.6 g, 100%).
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5 g
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100 mL
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7.4 mL
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100 mL
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100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Zhu, Q Shan, L Ma, B Dong, J Wang, G Zhang… - European Journal of …, 2023 - Elsevier
The development of dual inhibitors of HIV-1 protease and reverse transcriptase is an attractive strategy for multi-target therapeutic of AIDS, which may be privileged in delaying the …
Number of citations: 2 www.sciencedirect.com

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